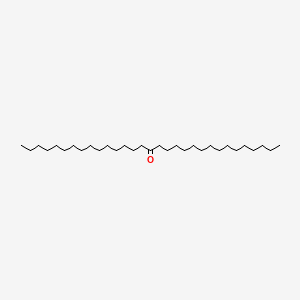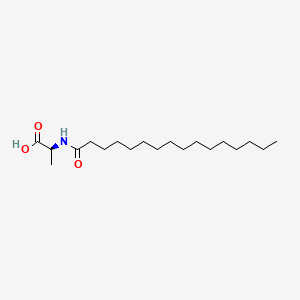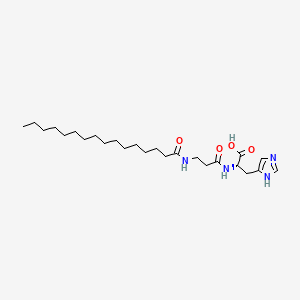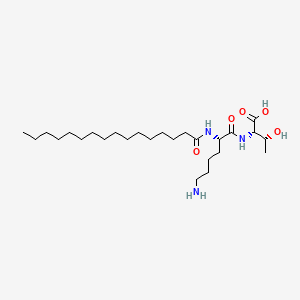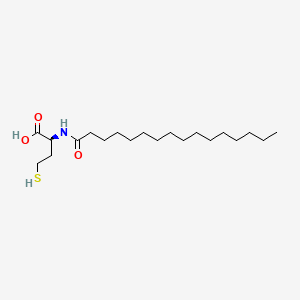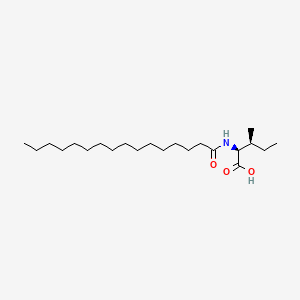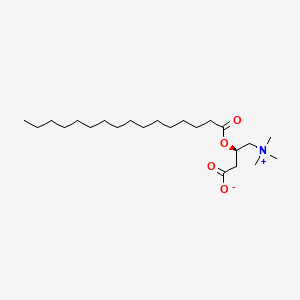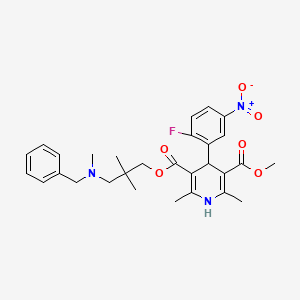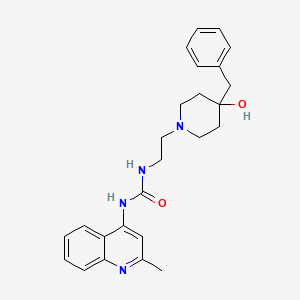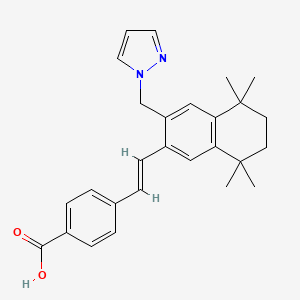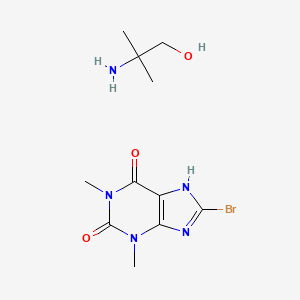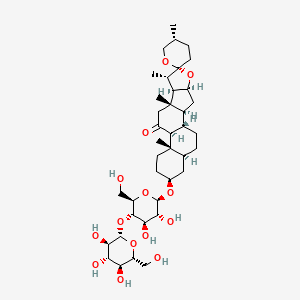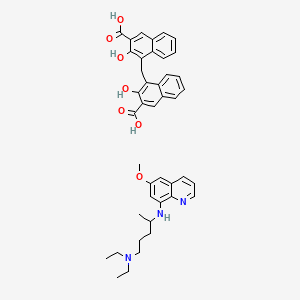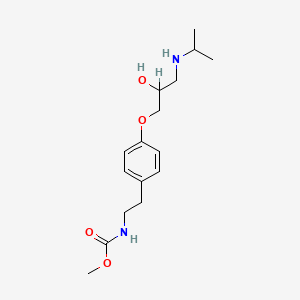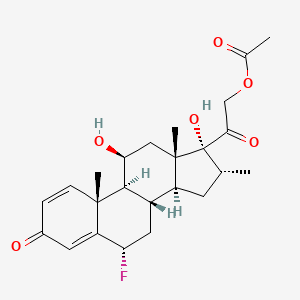
Paramethasone acetate
Vue d'ensemble
Description
L’acétate de paraméthasone est un corticostéroïde glucocorticoïde synthétique et un ester de corticostéroïde. Il s’agit de l’ester acétique de la paraméthasone . Les glucocorticoïdes sont une classe d’hormones stéroïdes caractérisées par leur capacité à se lier au récepteur de la cortisol et à déclencher une variété d’effets importants sur le système cardiovasculaire, le métabolisme, l’immunité et l’homéostasie .
Mécanisme D'action
L’acétate de paraméthasone exerce ses effets en se liant au récepteur des glucocorticoïdes, un type de récepteur nucléaire qui régule l’expression des gènes. Après liaison, le complexe récepteur-ligand se transloque vers le noyau, où il se lie aux éléments de réponse aux glucocorticoïdes dans l’ADN et module la transcription des gènes cibles . Cela conduit à une variété d’effets, notamment la suppression de l’inflammation et la modulation des réponses immunitaires .
Analyse Biochimique
Biochemical Properties
Paramethasone acetate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. As a glucocorticoid, it binds to the glucocorticoid receptor, influencing the transcription of specific genes . This interaction leads to the inhibition of cytokines such as IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha, which are crucial in the inflammatory response . By suppressing these cytokines, this compound limits T cell proliferation and B cell clonal expansion, thereby reducing inflammation and immune response .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In T cells, it reduces cytokine production, limiting their proliferation . In B cells, it decreases the expression of IL-2 and IL-2 receptors, reducing antibody synthesis . Additionally, this compound can inhibit leukocyte infiltration at inflammation sites, further contributing to its anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the glucocorticoid receptor, which then translocates to the nucleus and binds to glucocorticoid response elements in the DNA . This binding regulates the transcription of target genes, leading to the suppression of pro-inflammatory cytokines and the activation of anti-inflammatory genes . This compound also reduces the release of vasoactive kinins and restricts the accumulation of polymorphonuclear leukocytes and macrophages at inflammation sites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function . Studies have shown that this compound maintains its anti-inflammatory and immunosuppressive properties over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to this compound can lead to changes in gene expression and cellular metabolism, impacting overall cell function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces inflammation and immune response without significant adverse effects . At high doses, this compound can cause toxic effects, including immunosuppression, increased susceptibility to infections, and potential damage to tissues . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is primarily metabolized in the liver and excreted by the kidneys . The metabolic pathways involve enzymes such as cytochrome P450, which facilitate the breakdown of the compound into its metabolites . These metabolites are then excreted through urine and bile . The interaction with these enzymes can affect the metabolic flux and levels of metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound can accumulate in specific tissues, influencing its localization and overall efficacy . The distribution of the compound is crucial for its therapeutic effects and potential side effects .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended site of action, such as the nucleus, where it can bind to the glucocorticoid receptor and exert its effects . The localization of this compound within cells is critical for its therapeutic efficacy and potential side effects .
Méthodes De Préparation
L’acétate de paraméthasone est synthétisé par une série de réactions chimiques impliquant le composé parent, la paraméthasone. La voie de synthèse implique généralement l’acétylation de la paraméthasone à l’aide d’anhydride acétique en présence d’une base comme la pyridine . Les conditions de réaction doivent être soigneusement contrôlées pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés.
Les méthodes de production industrielle de l’acétate de paraméthasone utilisent des voies de synthèse similaires, mais elles sont mises à l’échelle pour prendre en compte des quantités plus importantes. Ces méthodes comprennent souvent des étapes de purification supplémentaires telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux normes de qualité strictes .
Analyse Des Réactions Chimiques
L’acétate de paraméthasone subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène. Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène. Les agents réducteurs courants comprennent l’hydrure de lithium et d’aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation de l’acétate de paraméthasone peut conduire à la formation de cétones ou d’acides carboxyliques, tandis que la réduction peut produire des alcools .
Applications de la recherche scientifique
L’acétate de paraméthasone a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme étalon de référence en chimie analytique pour le développement et la validation de méthodes analytiques.
Biologie : Il est utilisé dans des études de culture cellulaire pour étudier les effets des glucocorticoïdes sur la prolifération, la différenciation et l’apoptose des cellules.
Médecine : Il est utilisé dans la recherche clinique pour étudier la pharmacocinétique et la pharmacodynamie des glucocorticoïdes. .
Industrie : Il est utilisé dans l’industrie pharmaceutique pour la production de médicaments glucocorticoïdes.
Applications De Recherche Scientifique
Paramethasone acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: It is used in cell culture studies to investigate the effects of glucocorticoids on cell proliferation, differentiation, and apoptosis.
Medicine: It is used in clinical research to study the pharmacokinetics and pharmacodynamics of glucocorticoids. .
Industry: It is used in the pharmaceutical industry for the production of glucocorticoid medications.
Comparaison Avec Des Composés Similaires
L’acétate de paraméthasone est similaire à d’autres glucocorticoïdes tels que la dexaméthasone, la bétaméthasone et l’hydrocortisone. Il présente des propriétés uniques qui le rendent adapté à des applications spécifiques :
Dexaméthasone : Propriétés anti-inflammatoires et immunosuppressives similaires, mais avec une durée d’action plus longue.
Bétaméthasone : Puissance et durée d’action similaires, mais avec des propriétés pharmacocinétiques différentes.
Hydrocortisone : Moins puissante et avec une durée d’action plus courte, ce qui la rend plus adaptée aux affections nécessitant un traitement glucocorticoïde à court terme
Ces différences mettent en évidence le caractère unique de l’acétate de paraméthasone et son aptitude à des applications thérapeutiques spécifiques.
Propriétés
IUPAC Name |
[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO6/c1-12-7-16-15-9-18(25)17-8-14(27)5-6-22(17,3)21(15)19(28)10-23(16,4)24(12,30)20(29)11-31-13(2)26/h5-6,8,12,15-16,18-19,21,28,30H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21-,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRKAAMZBDSJFJ-LFDBJOOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)COC(=O)C)O)C)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023422 | |
| Record name | Paramethasone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1597-82-6 | |
| Record name | Paramethasone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1597-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paramethasone acetate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001597826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paramethasone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14657 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Paramethasone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Paramethasone 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PARAMETHASONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X50N88ZDP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


